1-Benzyl-3-(2-Thienyl)piperazin

Übersicht

Beschreibung

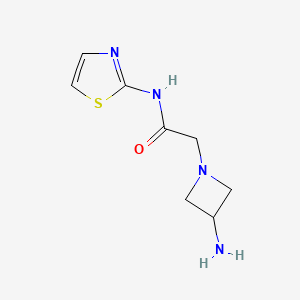

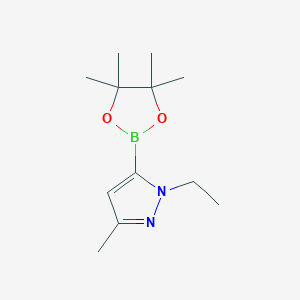

“1-Benzyl-3-(2-thienyl)piperazine” is a chemical compound that has been studied for its potential applications in various fields . It is a derivative of piperazine, a class of organic compounds that contain a six-membered ring containing two nitrogen atoms at opposite positions in the ring .

Synthesis Analysis

The synthesis of piperazine derivatives, including “1-Benzyl-3-(2-thienyl)piperazine”, often involves the reaction of diethanolamine with m-chloroaniline . Other methods involve the reaction of m-chloroaniline with bis(2-chloroethyl)amine or the reaction of piperazine with m-dichlorobenzene .

Molecular Structure Analysis

The molecular structure of “1-Benzyl-3-(2-thienyl)piperazine” is characterized by a six-membered ring containing two nitrogen atoms at opposite positions in the ring . The molecular formula is C17H20N2 .

Chemical Reactions Analysis

Piperazine derivatives, including “1-Benzyl-3-(2-thienyl)piperazine”, can undergo various chemical reactions. For instance, they can participate in cyclization reactions with sulfonium salts . They can also undergo aza-Michael addition reactions .

Wissenschaftliche Forschungsanwendungen

Neurowissenschaft

1-Benzyl-3-(2-Thienyl)piperazin wurde in der Neurowissenschaft aufgrund seiner strukturellen Ähnlichkeit mit Benzylpiperazin (BZP) untersucht, das stimulierende und euphorisierende Eigenschaften besitzt . Seine potenziellen Auswirkungen auf Neurotransmittersysteme machen es zu einer Verbindung von Interesse für die Untersuchung neuronaler Bahnen und Störungen.

Pharmakologie

In der pharmakologischen Forschung werden Derivate von Piperazin, wie this compound, auf ihr therapeutisches Potenzial untersucht. Beispielsweise wurde gezeigt, dass Piperazin-basierte Antagonisten Apoptose bei gutartiger Prostatahyperplasie induzieren, was auf eine Rolle bei der Behandlung von Prostatakrankheiten hindeutet .

Biochemie

Die Rolle der Verbindung in der Biochemie ist bedeutend, insbesondere bei der Untersuchung der Enzyminhibition und der Rezeptorinteraktion. Sein Piperazinkern ist ein gängiger Bestandteil in Molekülen, die für die Interaktion mit biologischen Zielstrukturen entwickelt wurden .

Medizinische Chemie

This compound ist in der medizinischen Chemie wertvoll für die Entwicklung neuer Therapeutika. Piperazine sind der dritthäufigste Stickstoffheterocyclus in der Arzneimittelforschung, was ihre Bedeutung bei der Herstellung von Arzneimitteln mit unterschiedlichen pharmakologischen Aktivitäten unterstreicht .

Materialwissenschaft

Obwohl direkte Anwendungen in der Materialwissenschaft für diese spezifische Verbindung nicht umfassend dokumentiert sind, sind Piperazinstrukturen oft Schlüsselkomponenten bei der Synthese von Polymeren und anderen Materialien aufgrund ihrer Vielseitigkeit und Reaktivität .

Analytische Chemie

Verbindungen wie this compound können als Standards oder Reagenzien in der analytischen Chemie verwendet werden, um neue Methoden zur Detektion und Quantifizierung verschiedener Substanzen zu entwickeln .

Wirkmechanismus

Target of Action

1-Benzyl-3-(2-thienyl)piperazine is a derivative of Benzylpiperazine . Benzylpiperazine has been shown to have a mixed mechanism of action, acting on the serotonergic and dopaminergic receptor systems in a similar fashion to MDMA .

Mode of Action

1-Benzyl-3-(2-thienyl)piperazine, like Benzylpiperazine, likely interacts with its targets, the serotonergic and dopaminergic receptor systems, in a manner similar to MDMA . It has amphetamine-like actions on the serotonin reuptake transporter, which increase serotonin concentrations in the extracellular fluids surrounding the cell and thereby increasing activation .

Biochemical Pathways

Given its similarity to benzylpiperazine, it is likely that it affects the serotonergic and dopaminergic pathways .

Pharmacokinetics

Benzylpiperazine is known to be metabolized in the liver and excreted renally . The bioavailability of Benzylpiperazine is unknown .

Result of Action

Benzylpiperazine is known to have euphoriant and stimulant properties . Several studies conducted between 2000 and 2011 found that the effects of Benzylpiperazine are similar to amphetamine, although Benzylpiperazine’s dosage is roughly 10 times higher by weight .

Action Environment

It is known that benzylpiperazine is often used as a recreational drug , suggesting that its effects may be influenced by the user’s environment and state of mind.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 1-Benzyl-3-(2-thienyl)piperazine in laboratory experiments include its availability, low cost, and ease of synthesis. However, there are some limitations to its use, such as its relatively low solubility in water and its potential to cause skin irritation.

Zukünftige Richtungen

There are several potential future directions for the use of 1-Benzyl-3-(2-thienyl)piperazine in scientific research. One potential application is in the development of new drugs to treat various diseases, such as cancer. Another potential application is in the development of new materials for use in medical devices and diagnostics. Additionally, 1-Benzyl-3-(2-thienyl)piperazine could be used to develop new compounds for use in biotechnology and nanotechnology. Finally, 1-Benzyl-3-(2-thienyl)piperazine could be used to develop new compounds for use in bioremediation and environmental protection.

Biochemische Analyse

Biochemical Properties

1-Benzyl-3-(2-thienyl)piperazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The nature of these interactions often involves the inhibition or activation of enzymatic activity, thereby influencing the metabolic pathways in which these enzymes are involved .

Cellular Effects

1-Benzyl-3-(2-thienyl)piperazine affects various types of cells and cellular processes. It has been shown to influence cell function by modulating cell signaling pathways, altering gene expression, and impacting cellular metabolism. For example, studies have indicated that 1-Benzyl-3-(2-thienyl)piperazine can affect the expression of genes involved in the cell cycle, leading to changes in cell proliferation and apoptosis .

Molecular Mechanism

The molecular mechanism of action of 1-Benzyl-3-(2-thienyl)piperazine involves its binding interactions with specific biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. Additionally, it has been found to induce changes in gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to downstream effects on various cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Benzyl-3-(2-thienyl)piperazine have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 1-Benzyl-3-(2-thienyl)piperazine can remain stable under certain conditions, but may degrade over time, leading to a decrease in its efficacy .

Dosage Effects in Animal Models

The effects of 1-Benzyl-3-(2-thienyl)piperazine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cognitive function or reduced anxiety. At higher doses, it can lead to toxic or adverse effects, including neurotoxicity and organ damage. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

1-Benzyl-3-(2-thienyl)piperazine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect metabolic flux and alter the levels of various metabolites. Understanding these pathways is essential for predicting the compound’s behavior in biological systems .

Transport and Distribution

The transport and distribution of 1-Benzyl-3-(2-thienyl)piperazine within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. For example, it may be transported across cell membranes by specific transporters, leading to its accumulation in certain tissues .

Subcellular Localization

1-Benzyl-3-(2-thienyl)piperazine exhibits specific subcellular localization patterns that affect its activity and function. Targeting signals and post-translational modifications can direct the compound to particular compartments or organelles within the cell. This localization is crucial for its interaction with specific biomolecules and its overall efficacy in biochemical reactions .

Eigenschaften

IUPAC Name |

1-benzyl-3-thiophen-2-ylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2S/c1-2-5-13(6-3-1)11-17-9-8-16-14(12-17)15-7-4-10-18-15/h1-7,10,14,16H,8-9,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBZZPAYGUJCNOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(N1)C2=CC=CS2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{[4-(phenylthio)tetrahydro-2H-pyran-4-yl]methyl}amine](/img/structure/B1490589.png)

![Benzyl 6-oxo-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1490595.png)

![1-[2-Chloro-4-(morpholin-4-yl)phenyl]ethan-1-ol](/img/structure/B1490597.png)

![1-[(4-Bromophenyl)methyl]azetidin-3-amine](/img/structure/B1490600.png)